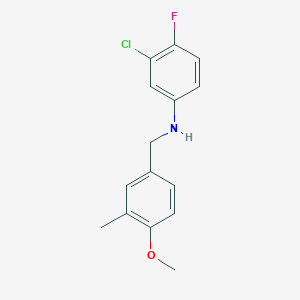
4-(1-azepanylmethyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-azepanylmethyl)-N,N-dimethylaniline, commonly known as Azepine, is a chemical compound that has been widely used in scientific research. It is a member of the amine class of organic compounds and is a derivative of dimethylaniline. Azepine has a unique structure that makes it a valuable compound for various research applications. In
Mecanismo De Acción
The mechanism of action of Azepine is not well understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Azepine has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor activity, antimicrobial activity, and anti-inflammatory activity. Azepine has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Azepine in lab experiments is its unique structure, which allows it to be used in a variety of research applications. Azepine is also readily available and can be synthesized using a relatively simple method. However, one of the limitations of using Azepine is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions related to Azepine. One potential direction is to further explore its mechanism of action and its effects on specific biochemical pathways. Another direction is to develop new synthetic methods for Azepine and its derivatives, which could lead to the discovery of new biologically active compounds. Additionally, Azepine could be used as a starting material for the synthesis of new fluorescent probes or other imaging agents for biological studies.
Métodos De Síntesis
Azepine can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-(chloromethyl)-N,N-dimethylaniline with 1-aminocyclohexane in the presence of a base. The reaction produces Azepine as a yellow solid, which can be purified using various techniques such as recrystallization or column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as NMR or IR.
Aplicaciones Científicas De Investigación
Azepine has been used in various scientific research studies due to its unique structure and properties. It has been used as a ligand in metal-catalyzed reactions, as a building block in the synthesis of complex molecules, and as a fluorescent probe in biochemical assays. Azepine has also been used as a precursor for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
4-(azepan-1-ylmethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-16(2)15-9-7-14(8-10-15)13-17-11-5-3-4-6-12-17/h7-10H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXAYBJLXBBWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262929 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5788409.png)
![2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5788410.png)
![5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788416.png)




![N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide](/img/structure/B5788467.png)

![2-methoxy-N,5-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5788485.png)
